molecular formula C9H6F3NO5 B3106404 Methyl 2-nitro-4-(trifluoromethoxy)benzoate CAS No. 158579-87-4

Methyl 2-nitro-4-(trifluoromethoxy)benzoate

Cat. No.: B3106404
CAS No.: 158579-87-4
M. Wt: 265.14 g/mol
InChI Key: XWTBTXSXSCYHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-nitro-4-(trifluoromethoxy)benzoate: is an organic compound with the molecular formula C9H6F3NO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group at the 2-position and a trifluoromethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-nitro-4-(trifluoromethoxy)benzoate typically involves the nitration of Methyl 4-(trifluoromethoxy)benzoate. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 2-position of the benzene ring .

Industrial Production Methods: For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in Methyl 2-nitro-4-(trifluoromethoxy)benzoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: Methyl 2-amino-4-(trifluoromethoxy)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 2-nitro-4-(trifluoromethoxy)benzoate depends on its application. For instance, in medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • Methyl 2-nitro-4-(trifluoromethyl)benzoate
  • Methyl 4-(trifluoromethoxy)benzoate
  • Methyl 2-nitrobenzoate

Comparison: Methyl 2-nitro-4-(trifluoromethoxy)benzoate is unique due to the presence of both the nitro and trifluoromethoxy groups, which impart distinct chemical and physical properties. Compared to Methyl 2-nitro-4-(trifluoromethyl)benzoate, the trifluoromethoxy group provides different electronic effects and steric hindrance, influencing the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

methyl 2-nitro-4-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO5/c1-17-8(14)6-3-2-5(18-9(10,11)12)4-7(6)13(15)16/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTBTXSXSCYHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Nitro-4-trifluoromethoxybenzoic acid (4.7 g) was heated under reflux conditions for 2 hours with oxalyl chloride (1.95 ml) and 1,2-dichloroethane (25 ml) containing N,N-dimethylformamide (2 drops). The solvents were evaporated to dryness, the residue dissolved in drv dichloromethane and added to a solution of triethylamine (2.08 g) in dry methanol. After 2 days, the solvent was evaporated and the residue partitioned between dichloromethane and sodium bicarbonate solution. The organic phase was dried (magnesium sulphate), evaporated and the residue purified by chromatography, eluting with dichloromethane/hexane to give methyl 2-nitro-4-trifluoromethoxybenzoate (4.9 g) as a yellow liquid, NMR (CDCl3) 3.9(s,3H), 7.5(m,1H), 7.75(brs, 1H), 7.85(d,1H).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-nitro-4-(trifluoromethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-nitro-4-(trifluoromethoxy)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-nitro-4-(trifluoromethoxy)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-nitro-4-(trifluoromethoxy)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-nitro-4-(trifluoromethoxy)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-nitro-4-(trifluoromethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.